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Spinal Muscular Atrophy (SMA) is a rare, debilitating genetic disorder characterized by the loss

of motor neurons and progressive muscle wasting. The treatment landscape for SMA has been

revolutionized by the approval of three distinct therapies: RG7800 (risdiplam, marketed as

Evrysdi), nusinersen (Spinraza), and onasemnogene abeparvovec (Zolgensma). While direct

head-to-head clinical trials are lacking, this guide provides a comprehensive comparison of

these therapies based on available data from clinical trials and indirect treatment comparisons.

We delve into their mechanisms of action, experimental protocols from pivotal studies, and

comparative efficacy and safety data to inform research and drug development efforts.

Mechanisms of Action: Three Distinct Approaches
to SMN Protein Enhancement
The underlying cause of SMA is a deficiency of the Survival Motor Neuron (SMN) protein due to

mutations or deletions in the SMN1 gene. All three approved therapies aim to increase the

amount of functional SMN protein, but they achieve this through different biological

mechanisms.
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Both risdiplam and nusinersen target the SMN2 gene, a paralog of SMN1. The SMN2 gene

produces some functional SMN protein, but due to an alternative splicing event that excludes

exon 7, the majority of the protein produced is truncated and unstable.[1] Risdiplam, an orally

administered small molecule, and nusinersen, an intrathecally administered antisense

oligonucleotide, are both SMN2 splicing modifiers.[1][2][3][4] They work by binding to the SMN2

pre-messenger RNA (pre-mRNA) and preventing the exclusion of exon 7 during splicing. This

results in the production of more full-length, functional SMN protein.
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Diagram 1: Mechanism of SMN2 Splicing Modification.
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Onasemnogene Abeparvovec (Zolgensma): Gene Replacement Therapy

Onasemnogene abeparvovec takes a different approach by directly addressing the defective

SMN1 gene. It is a gene therapy that uses a non-replicating adeno-associated virus 9 (AAV9)

vector to deliver a functional copy of the human SMN1 gene to motor neuron cells. This allows

the cells to produce their own functional SMN protein, thereby compensating for the faulty

SMN1 gene. It is administered as a one-time intravenous infusion.
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Diagram 2: Mechanism of Onasemnogene Abeparvovec.

Pivotal Clinical Trial Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b610458?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610458?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The efficacy and safety of these therapies were established in several key clinical trials.

Understanding the methodologies of these studies is crucial for interpreting the comparative

data.

Risdiplam (RG7800/Evrysdi)
FIREFISH (NCT02913482)

Objective: To assess the safety, tolerability, pharmacokinetics, and efficacy of risdiplam in

infants with Type 1 SMA.

Study Design: A two-part, open-label study. Part 1 was a dose-finding phase, and Part 2 was

a confirmatory phase at the selected dose.

Participants: Infants aged 1 to 7 months with a genetic diagnosis of SMA and two copies of

the SMN2 gene.

Intervention: Oral risdiplam administered daily.

Primary Outcome Measures: The proportion of infants sitting without support for at least 5

seconds after 12 months of treatment (Part 2). Safety and tolerability were also primary

endpoints.

Key Secondary Outcome Measures: Survival without permanent ventilation, and motor

milestones as assessed by the Hammersmith Infant Neurological Examination (HINE-2) and

the Children's Hospital of Philadelphia Infant Test of Neuromuscular Disorders (CHOP

INTEND).
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FIREFISH Trial Workflow
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Diagram 3: FIREFISH Experimental Workflow.

SUNFISH (NCT02908685)

Objective: To evaluate the efficacy and safety of risdiplam in a broad population of patients

with Type 2 or 3 SMA.

Study Design: A two-part, multicenter, randomized, double-blind, placebo-controlled study.

Participants: Children and adults aged 2 to 25 years with Type 2 or non-ambulant Type 3

SMA.

Intervention: Part 2 randomized participants (2:1) to receive either oral risdiplam or placebo

daily for 12 months, after which all participants received risdiplam in an open-label extension.
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Primary Outcome Measure: Change from baseline in the 32-item Motor Function Measure

(MFM32) total score at 12 months.

Key Secondary Outcome Measures: Change from baseline in the Revised Upper Limb

Module (RULM) score.
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Diagram 4: SUNFISH Experimental Workflow.

Nusinersen (Spinraza)
ENDEAR (NCT02193074)

Objective: To assess the efficacy and safety of nusinersen in infants with infantile-onset

(Type 1) SMA.

Study Design: A Phase 3, randomized, double-blind, sham-procedure controlled, multicenter

study. The study was terminated early due to positive interim analysis results.

Participants: Infants ≤7 months of age at screening with a genetic diagnosis of SMA and two

copies of the SMN2 gene.
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Intervention: Participants were randomized (2:1) to receive either intrathecal nusinersen or a

sham procedure. Dosing was administered on days 1, 15, 29, 64, and then every 4 months.

Primary Outcome Measures: Proportion of motor milestone responders as assessed by the

HINE Section 2 and time to death or permanent ventilation.

Key Secondary Outcome Measures: CHOP INTEND scores.

CHERISH (NCT02292537)

Objective: To evaluate the efficacy and safety of nusinersen in children with later-onset (Type

2) SMA.

Study Design: A Phase 3, multicenter, randomized, double-blind, sham-procedure controlled

study.

Participants: Children aged 2 to 12 years with a diagnosis of SMA, symptom onset after 6

months of age, and the ability to sit independently but not walk independently.

Intervention: Participants were randomized (2:1) to receive intrathecal nusinersen or a sham

procedure on days 1, 29, 85, and 274.

Primary Outcome Measure: Least-squares mean change from baseline in the Hammersmith

Functional Motor Scale-Expanded (HFMSE) score at 15 months.

Key Secondary Outcome Measures: Percentage of participants with a clinically meaningful

improvement in HFMSE score.

Onasemnogene Abeparvovec (Zolgensma)
STR1VE (NCT03306277)

Objective: To evaluate the safety and efficacy of onasemnogene abeparvovec in

symptomatic patients with infantile-onset SMA.

Study Design: An open-label, single-arm, single-dose, multicenter, Phase 3 trial.
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Participants: Infants younger than 6 months with SMA with bi-allelic SMN1 mutations and

one or two copies of the SMN2 gene.

Intervention: A single, one-time intravenous infusion of onasemnogene abeparvovec.

Co-Primary Outcome Measures: Independent sitting for 30 seconds or longer at the 18-

month study visit and survival (absence of death or permanent ventilation) at 14 months of

age.

Key Secondary Outcome Measures: Motor function improvements as measured by CHOP

INTEND and Bayley Scales of Infant and Toddler Development, Third Edition (Bayley-III).

Comparative Efficacy and Safety: An Indirect Look
As no head-to-head trials have been conducted, the comparative effectiveness of these

therapies is primarily derived from indirect treatment comparisons (ITCs) and matching-

adjusted indirect comparisons (MAICs). These analyses use statistical methods to compare

data across different clinical trials.

Risdiplam vs. Nusinersen in Type 1 SMA

Multiple indirect comparisons suggest that risdiplam may offer advantages over nusinersen for

infants with Type 1 SMA.

Outcome Measure Comparison Result

Event-Free Survival Risdiplam vs. Nusinersen Hazard Ratio (HR): 0.20

Overall Survival Risdiplam vs. Nusinersen HR: 0.26

Motor Milestone Response

(HINE-2)
Risdiplam vs. Nusinersen Odds Ratio (OR): 3.97

Serious Adverse Events Risdiplam vs. Nusinersen Lower odds with risdiplam

Risdiplam vs. Onasemnogene Abeparvovec in Type 1 SMA

Direct comparisons are challenging due to significant differences in the baseline characteristics

of patients in the respective clinical trials (FIREFISH for risdiplam and STR1VE-US for
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onasemnogene abeparvovec). For instance, infants in the FIREFISH trial were older at first

dose and had more severe disease at baseline, including a greater need for ventilatory and

nutritional support.

SMA Types 2 and 3

A matching-adjusted indirect comparison of risdiplam and nusinersen in patients with Types 2

and 3 SMA was not feasible due to limited overlap between the patient populations in the

SUNFISH and CHERISH trials.

Summary and Future Directions
The advent of risdiplam, nusinersen, and onasemnogene abeparvovec has fundamentally

altered the prognosis for individuals with SMA. Each therapy presents a unique mechanism of

action, route of administration, and body of clinical evidence. While indirect comparisons

provide valuable insights, particularly suggesting a favorable profile for risdiplam in Type 1 SMA

compared to nusinersen, the absence of direct head-to-head trials necessitates careful

interpretation of these findings.

Future research, including real-world evidence and potentially, comparative effectiveness

studies, will be crucial to further delineate the relative benefits and risks of these transformative

therapies. For drug development professionals, the distinct mechanisms of these agents offer a

foundation for exploring combination therapies or developing next-generation treatments that

may provide even greater benefits for the SMA community.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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